REACTION_CXSMILES
|
CN(C)C(N(C)C)=N.[CH2:9]([O:16][CH2:17][CH:18]=[O:19])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[N+:20]([CH:23]([CH3:25])[CH3:24])([O-:22])=[O:21]>C1COCC1>[CH2:9]([O:16][CH2:17][CH:18]([OH:19])[C:23]([CH3:25])([N+:20]([O-:22])=[O:21])[CH3:24])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
620 μL
|
Type
|
reactant
|
Smiles
|
CN(C(=N)N(C)C)C
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for ten minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product purified by column chromatography (5 to 50% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(C(C)([N+](=O)[O-])C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 27 mmol | |
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |